molecular formula C10H11F2NO2 B12610296 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid

2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid

Cat. No.: B12610296
M. Wt: 215.20 g/mol
InChI Key: GAYGKOJCDKFGOC-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid is an organic compound that features a propionic acid backbone with an aminomethyl group and a difluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2,4-difluorobenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Addition of Propionic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenylpropionic acids.

Scientific Research Applications

2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propan-1-ol
  • 2-Aminomethyl-3-(2,4-difluoro-phenyl)-butanoic acid

Uniqueness

2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid is unique due to the presence of both an aminomethyl group and a difluorophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not observed in similar compounds.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)

InChI Key

GAYGKOJCDKFGOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)C(=O)O

Origin of Product

United States

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